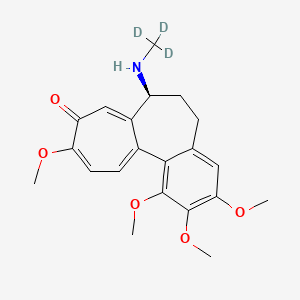
Demecolcine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Demecolcine-d3, also known as N-deacetyl-N-methylcolchicine-d3, is an isotopically labeled derivative of demecolcine. Demecolcine is a microtubule-depolymerizing agent that is closely related to colchicine, a natural alkaloid. This compound is used primarily in scientific research to study the dynamics of microtubules and their role in cell division.
Applications De Recherche Scientifique
Demecolcine-d3 is widely used in scientific research due to its ability to disrupt microtubule dynamics. Some key applications include:
Cell Biology: Studying the role of microtubules in cell division, migration, and intracellular transport.
Cancer Research: Investigating the effects of microtubule-disrupting agents on cancer cell proliferation and apoptosis.
Drug Development: Screening potential therapeutic agents that target microtubules.
Cytogenetics: Analyzing chromosome structure and function by arresting cells in metaphase.
Mécanisme D'action
Target of Action
Demecolcine-d3, also known as Colcemid-d3, primarily targets the microtubules in cells . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
this compound interacts with its targets, the microtubules, by binding to the plus end of the microtubule, thereby suppressing microtubule dynamics . At higher concentrations, it can promote microtubule detachment from the microtubule organizing center . The detached microtubules with unprotected minus ends depolymerize over time .
Biochemical Pathways
The biosynthesis of this compound involves amino acid precursors, phenylalanine and tyrosine . This biosynthetic pathway occurs primarily through a para–para phenolic coupling reaction involving the intermediate isoandrocymbine that undergoes O-methylation directed by S-adenosylmethionine (SAM) .
Pharmacokinetics
this compound is absorbed from the gastrointestinal tract with a bioavailability of approximately 60-80% . The extent of absorption is reduced by food and certain antacids and dairy products containing aluminum, calcium, magnesium, or iron . It is well distributed into body tissues and fluids . It is excreted more slowly than tetracycline, thus maintaining effective blood levels for longer periods of time .
Result of Action
The action of this compound results in the inhibition of cell growth by impairing protein synthesis in bacteria . It also inhibits the action of Antidiuretic Hormone (ADH) in patients with chronic Syndrome of Inappropriate Antidiuretic Hormone (SIADH) . In animal cloning procedures, this compound makes an ovum eject its nucleus, creating space for insertion of a new nucleus .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food and certain antacids and dairy products can decrease its absorption from the gastrointestinal tract . Furthermore, the cytotoxicity of the cells seems to correlate better with microtubule detachment , suggesting that the cellular environment and the concentration of this compound can significantly impact its efficacy.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Demecolcine-d3 plays a crucial role in biochemical reactions by inhibiting microtubule formation. It interacts with tubulin, a protein that polymerizes to form microtubules, by binding to its plus end and suppressing its dynamics . This interaction stimulates the intrinsic GTPase activity of tubulin, leading to the depolymerization of microtubules . Additionally, this compound induces apoptosis in various normal and tumor cell lines by activating the JNK/SAPK signaling pathway .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It inhibits mitosis at metaphase by preventing spindle formation, which is essential for chromosome segregation during cell division . This inhibition leads to cell cycle arrest and can induce apoptosis. This compound also affects cell signaling pathways, such as the Mos/MAPK pathway, which plays a role in spindle structure and function . Furthermore, it influences gene expression by up-regulating the maternal c-mos gene and enhancing the protein level of mitogen-activated protein kinase 1 (MAPK1) in bovine oocytes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with tubulin, leading to the inhibition of microtubule polymerization . At low concentrations, this compound binds to the plus end of microtubules, suppressing their dynamics and inhibiting cell migration . At higher concentrations, it promotes microtubule detachment from the microtubule organizing center, leading to their depolymerization . This dual mechanism of action results in the inhibition of mitosis and induction of apoptosis in cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It is known to arrest cells in metaphase without significantly affecting the biochemical events in mitotic cells or synchronized G1 and S phase cells . The stability of this compound is maintained when stored at 2-8°C, but prolonged storage and repeated freezing and thawing are not recommended . Long-term exposure to this compound can activate p53, leading to apoptosis in various cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low concentrations, it effectively inhibits microtubule dynamics and cell migration . At higher doses, it can promote microtubule detachment and depolymerization, leading to cytotoxicity . Toxic or adverse effects at high doses include DNA fragmentation and nondisjunction of chromosomes, resulting in aneuploidy in mitotic cells .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes such as cytochrome P450s. These enzymes catalyze the formation of hydroxylated metabolites, which play a role in various cellular functions . The metabolism of this compound involves the formation of hydroxylated products that are released from the substrate-binding site of the enzyme .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It has a distribution half-life of 1-2.7 hours and a volume of distribution of 7-10 l/kg, indicating widespread uptake by tissues . Erythrocytes can store this compound, contributing to its distribution within the body .
Subcellular Localization
This compound localizes to specific subcellular compartments, where it exerts its effects on microtubule dynamics and cell function. It binds to the plus end of microtubules, suppressing their dynamics and inhibiting cell migration . This localization is crucial for its role in inhibiting mitosis and inducing apoptosis in cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of demecolcine-d3 involves the isotopic labeling of demecolcine. One common method is the incorporation of deuterium atoms into the molecular structure of demecolcine. This can be achieved through a series of chemical reactions that replace specific hydrogen atoms with deuterium. The process typically involves the use of deuterated reagents and solvents under controlled reaction conditions to ensure high isotopic purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and reactors to handle the deuterated reagents and ensure consistent quality and yield. The final product is purified using techniques such as chromatography to remove any impurities and achieve the desired isotopic enrichment.
Analyse Des Réactions Chimiques
Types of Reactions
Demecolcine-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions can replace specific functional groups in the molecule with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms with different chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Colchicine: A natural alkaloid with similar microtubule-depolymerizing activity.
Vinblastine: Another microtubule-disrupting agent used in cancer therapy.
Paclitaxel: A microtubule-stabilizing agent that has the opposite effect of demecolcine-d3.
Uniqueness
This compound is unique due to its isotopic labeling, which allows for precise tracking and analysis in research studies. Its lower toxicity compared to colchicine makes it a safer alternative for experimental use. Additionally, the specific binding properties of this compound provide valuable insights into microtubule dynamics and their role in various cellular processes.
Propriétés
IUPAC Name |
(7S)-1,2,3,10-tetramethoxy-7-(trideuteriomethylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-22-15-8-6-12-10-18(25-3)20(26-4)21(27-5)19(12)13-7-9-17(24-2)16(23)11-14(13)15/h7,9-11,15,22H,6,8H2,1-5H3/t15-/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJPGOLRFBJNIW-VSLDJYOXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
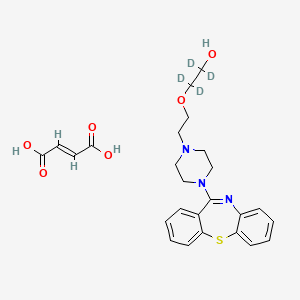


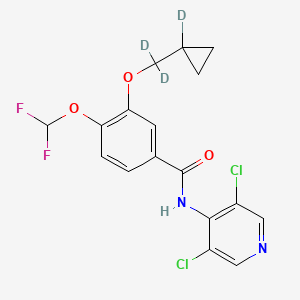
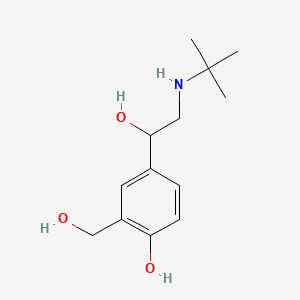
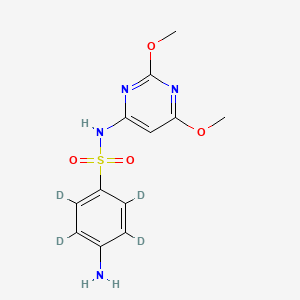
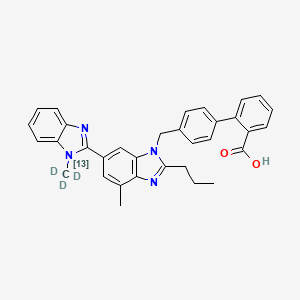
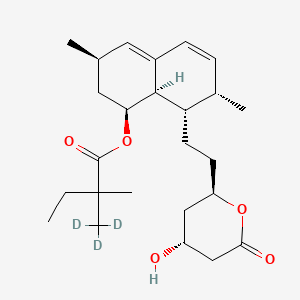
![[(1S,2S,4R,5R)-9-(trideuteriomethyl)-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B602555.png)
